molecular formula C17H16N2O3S2 B2370187 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886916-57-0

3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2370187
CAS RN: 886916-57-0
M. Wt: 360.45
InChI Key: DEKBKAKYYUTONB-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as ESI-09 and is a potent and selective inhibitor of Wnt signaling.

Scientific Research Applications

Antimalarial and Antiviral Applications

Research has explored sulfonamide derivatives for their potential in treating diseases such as malaria and COVID-19. For instance, studies have shown that certain sulfonamide compounds exhibit significant antimalarial activity, with some derivatives displaying promising ADMET properties and low cytotoxicity, making them potential candidates for further antimalarial drug development (Fahim & Ismael, 2021). Moreover, the same research highlighted their use in molecular docking studies to assess binding energy against SARS-CoV-2 proteins, suggesting a broader antiviral application.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been a significant area of interest. Various studies have synthesized and evaluated sulfonamide-based compounds, demonstrating their ability to inhibit cancer cell growth. For example, indapamide derivatives have been studied for their proapoptotic activity on melanoma cell lines, with certain compounds showing high levels of growth inhibition (Yılmaz et al., 2015). This research indicates the potential of sulfonamide derivatives as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic efficacy.

Antimicrobial and Antifungal Properties

Sulfonamide derivatives have also been investigated for their antimicrobial and antifungal properties. Research has identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). These findings suggest the potential of these compounds in developing new antimicrobial and antifungal treatments.

Insecticidal Activity

Some studies have explored the insecticidal properties of sulfonamide-based compounds. Flubendiamide, for example, has shown extremely strong insecticidal activity, particularly against lepidopterous pests, indicating a novel mode of action distinct from commercial insecticides (Tohnishi et al., 2005). This research highlights the potential for developing new, safer insecticides based on sulfonamide chemistry.

properties

IUPAC Name

3-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-6-4-5-12(10-13)16(20)19-17-18-14-8-7-11(2)9-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKBKAKYYUTONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

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